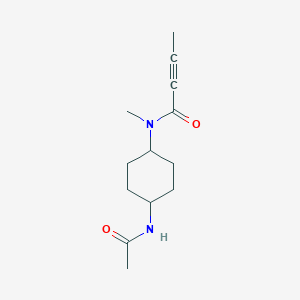
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide, commonly known as Acetylcyclohexylaminoethylamino-2-propynyl ester (ACEA), is a selective agonist of the cannabinoid receptor 1 (CB1) and is widely used in scientific research. ACEA is a synthetic compound that was first synthesized by Pfizer in 1998. Since then, it has been used in numerous studies to investigate the mechanism of action of CB1 receptors and their role in various physiological processes.
Mécanisme D'action
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide binds to CB1 receptors and activates them, leading to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, appetite, and memory. The activation of CB1 receptors by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the modulation of these physiological processes.
Biochemical and physiological effects:
This compound has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders. This compound has been shown to increase food intake and body weight in animal models, indicating its potential role in the development of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research has several advantages, including its high potency and selectivity for CB1 receptors. However, there are also some limitations to its use, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Orientations Futures
There are several future directions for the use of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide in scientific research. One potential direction is the investigation of its role in the development of metabolic disorders such as obesity and diabetes. Another potential direction is the investigation of its potential therapeutic uses in the treatment of pain and memory disorders. Additionally, the development of new synthetic compounds that are more potent and selective than this compound could lead to new discoveries in the field of cannabinoid research.
Méthodes De Synthèse
The synthesis of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide involves several steps, including the reaction of cyclohexanone with ethyl chloroacetate, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with propargyl bromide to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide is a potent and selective agonist of CB1 receptors and has been extensively used in scientific research to investigate the role of CB1 receptors in various physiological processes. This compound has been shown to modulate pain perception, appetite, and memory. It has also been used to investigate the role of CB1 receptors in the development of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
N-(4-acetamidocyclohexyl)-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-5-13(17)15(3)12-8-6-11(7-9-12)14-10(2)16/h11-12H,6-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMXACARGHWPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CCC(CC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


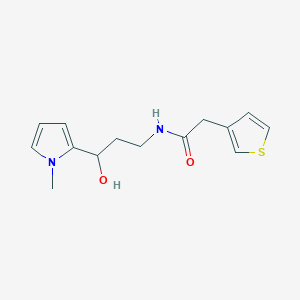
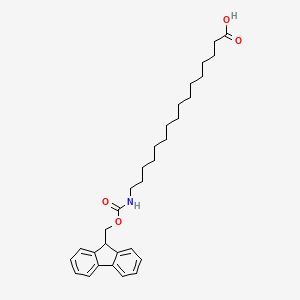
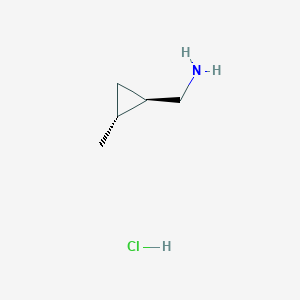

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)

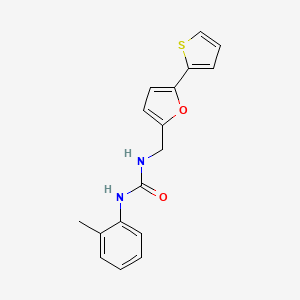
![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)

![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)
